(2-Methoxyphenyl)(pyridin-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

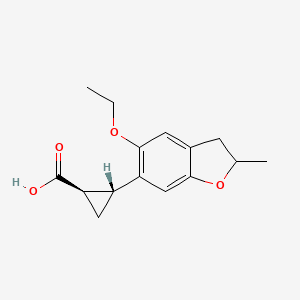

The compound (2-Methoxyphenyl)(pyridin-2-yl)methanamine is a chemical structure that is not directly reported in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the synthesis and characterization of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone are reported, which shares the phenyl and methanone components . Another related compound is (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, which includes a pyridinyl methoxy component and a phenyl methanone structure . Lastly, a complex molecule containing a pyrazolo[3,4-b]pyridine moiety with a methoxyphenyl group is described, which again shares some structural similarities .

Synthesis Analysis

The synthesis of related compounds involves the formation of organotin(IV) complexes with various ligands, as described in the first paper . The process includes the use of thiosemicarbazone derivatives, which act as tridentate ligands coordinating through sulfur, nitrogen, and oxygen atoms. The second paper does not detail the synthesis of the title compound but mentions its spectroscopic characterization and confirmation by X-ray diffraction (XRD) . The third paper describes the synthesis of a complex molecule through a series of reactions, leading to a structure that includes a pyrazolo[3,4-b]pyridine core with a methoxyphenyl substituent .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques and X-ray crystallography. The organotin(IV) complexes are characterized by their coordination chemistry, with ligands coordinating to the metal center in a tridentate manner . The crystal structure of the compound in the second paper is confirmed to crystallize in the monoclinic space group with specific cell parameters and exhibits intermolecular hydrogen bonding . The third paper's compound also crystallizes in the monoclinic space group, with the crystal packing stabilized by intermolecular hydrogen bonds .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving this compound. However, the organotin(IV) complexes in the first paper are implied to have been synthesized through reactions involving the respective ligands and organotin(IV) precursors . The other papers do not provide information on the chemical reactions of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the provided papers are inferred from their spectroscopic data and molecular structures. The organotin(IV) complexes have low molar conductance values in dimethylformamide, indicating that they are nonelectrolytes . The crystallographic data from the second and third papers provide insights into the molecular dimensions and intermolecular interactions, which can influence the physical properties of the compounds . The biological screening results for the organotin(IV) complexes suggest potential pharmaceutical applications due to their antibacterial activities .

Aplicaciones Científicas De Investigación

Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, including compounds related to (2-Methoxyphenyl)(pyridin-2-yl)methanamine, have been synthesized and demonstrated potential as anticonvulsant agents. These compounds exhibited seizure protection in various models, suggesting their potential application in epilepsy treatment (Pandey & Srivastava, 2011).

Catalytic Applications : Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been used in the synthesis of unsymmetrical NCN′ pincer palladacycles, showing good activity and selectivity in catalytic applications. This highlights their potential use in catalysis, particularly in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Photocytotoxicity in Cancer Treatment : Iron(III) complexes of Schiff bases modified with this compound derivatives have been studied for their uptake in cancer cells and photocytotoxicity. These complexes exhibit remarkable photocytotoxicity in various cancer cells, making them potential candidates for photoactivated cancer therapy (Basu et al., 2015).

Suzuki-Miyaura Reaction : Palladium(II) complexes with ONN pincer ligand derived from this compound have shown excellent catalytic activity in the Suzuki-Miyaura reaction, an important type of cross-coupling reaction used in organic synthesis (Shukla et al., 2021).

Photocytotoxicity for Therapeutic Applications : Iron(III) catecholates containing this compound derivatives have shown unprecedented photocytotoxicity in red light, suggesting potential applications in photodynamic therapy for cancer treatment (Basu et al., 2014).

Fluorescent pH Sensors : Triphenylamine derivatives functionalized with this compound have been investigated for their photophysical properties, showing potential use as fluorescent pH sensors. This could have applications in bioimaging and environmental monitoring (Hu et al., 2013).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and others .

Propiedades

IUPAC Name |

(2-methoxyphenyl)-pyridin-2-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-12-8-3-2-6-10(12)13(14)11-7-4-5-9-15-11/h2-9,13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWYEBFUZYOBGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C2=CC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)

![(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2508355.png)

![5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)

![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)